molecular formula C10H14O4 B14582665 Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate CAS No. 61111-65-7

Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate

Cat. No.: B14582665
CAS No.: 61111-65-7
M. Wt: 198.22 g/mol
InChI Key: FRDKVQDGRPJAMC-UHFFFAOYSA-N
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Description

Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₆O₄ It is a cyclopropane derivative characterized by the presence of two ester groups and a prop-1-en-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl malonate with an appropriate alkene in the presence of a catalyst, such as a rhodium or copper complex. The reaction conditions often include the use of a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-throughput reactors and automated systems allows for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.

Scientific Research Applications

Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The ester groups and cyclopropane ring play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,1-cyclopropanedicarboxylate
  • 1,1-Dimethyl-2-(2-methyl-1-propenyl)cyclopropane
  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness

Dimethyl 2-(prop-1-en-2-yl)cyclopropane-1,1-dicarboxylate is unique due to its specific substitution pattern and the presence of both ester groups and a prop-1-en-2-yl group. This combination of features imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

CAS No.

61111-65-7

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-prop-1-en-2-ylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H14O4/c1-6(2)7-5-10(7,8(11)13-3)9(12)14-4/h7H,1,5H2,2-4H3

InChI Key

FRDKVQDGRPJAMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC1(C(=O)OC)C(=O)OC

Origin of Product

United States

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